Cas no 59338-85-1 (methyl 4,5-diamino-2-methoxybenzoate)

methyl 4,5-diamino-2-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4,5-diamino-2-methoxy-, methyl ester

- methyl 4,5-diamino-o-anisate

- 2-Methoxy 4,5-Diaminobenzoic acid

- 4,5-Diamino-2-methoxy-benzoesaeure-methylester

- 4,5-Diamino-2-methoxybenzoic acid methyl ester

- BENZOIC ACID,4,5-DIAMINO-2-METHOXY

- Einecs 261-704-3

- methyl 2-methoxy 4,5-diamino benzoate

- methyl-4,5-diamino-2-methoxybenzoate

- methyl 4,5-diamino-2-methoxybenzoate

- NS00056833

- CS-0311859

- Methyl4,5-diamino-2-methoxybenzoate

- SCHEMBL6473999

- 59338-85-1

- F19609

- SUSCULWPEGQASI-UHFFFAOYSA-N

- EN300-8581836

- MFCD09952402

- AKOS006312256

- DTXSID60974758

-

- MDL: MFCD09952402

- インチ: InChI=1S/C9H12N2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,10-11H2,1-2H3

- InChIKey: SUSCULWPEGQASI-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C=C1C(=O)OC)N)N

計算された属性

- せいみつぶんしりょう: 196.08500

- どういたいしつりょう: 196.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 87.6Ų

じっけんとくせい

- PSA: 87.57000

- LogP: 1.80860

methyl 4,5-diamino-2-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8581836-2.5g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95.0% | 2.5g |

$594.0 | 2025-02-21 | |

| Advanced ChemBlocks | H-8092-250MG |

Methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95% | 250MG |

$110 | 2023-09-15 | |

| Enamine | EN300-8581836-5g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 5g |

$1199.0 | 2023-09-02 | ||

| Enamine | EN300-8581836-1g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 1g |

$414.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382529-1g |

Methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95% | 1g |

¥2695.00 | 2024-05-07 | |

| A2B Chem LLC | AG69816-250mg |

Methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95% | 250mg |

$136.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382529-250mg |

Methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95% | 250mg |

¥924.00 | 2024-05-07 | |

| Enamine | EN300-8581836-10.0g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95.0% | 10.0g |

$1888.0 | 2025-02-21 | |

| Enamine | EN300-8581836-0.05g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95.0% | 0.05g |

$282.0 | 2025-02-21 | |

| Enamine | EN300-8581836-1.0g |

methyl 4,5-diamino-2-methoxybenzoate |

59338-85-1 | 95.0% | 1.0g |

$336.0 | 2025-02-21 |

methyl 4,5-diamino-2-methoxybenzoate 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

methyl 4,5-diamino-2-methoxybenzoateに関する追加情報

Methyl 4,5-diamino-2-methoxybenzoate (CAS No. 59338-85-1): A Comprehensive Overview

Methyl 4,5-diamino-2-methoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 59338-85-1, is a significant compound in the field of chemical biology and pharmaceutical research. This compound, featuring a benzoate core with amino and methoxy substituents, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

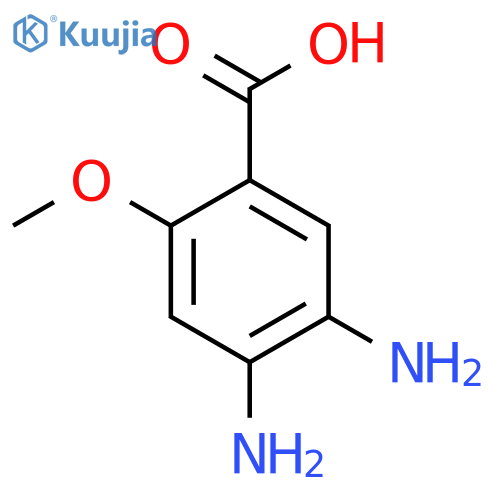

The molecular structure of methyl 4,5-diamino-2-methoxybenzoate consists of a benzene ring substituted with an amino group at the 4-position, another amino group at the 5-position, and a methoxy group at the 2-position. The presence of two amino groups makes it a valuable intermediate in the synthesis of more complex molecules. The benzoate moiety enhances its solubility in polar solvents, making it suitable for various biochemical assays and reactions.

In recent years, researchers have been exploring the pharmacological properties of derivatives of this compound. The dual presence of amino groups allows for further functionalization, enabling the creation of novel bioactive molecules. For instance, studies have shown that modifications to the amino groups can lead to compounds with antimicrobial and anti-inflammatory properties. This has spurred interest in understanding the structure-activity relationships (SAR) of such derivatives.

One notable area of research involves the use of methyl 4,5-diamino-2-methoxybenzoate as a precursor in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their role in medicinal chemistry due to their ability to mimic natural products and exhibit diverse biological activities. The benzoate core provides a stable framework for constructing more complex scaffolds, which can be further modified to target specific biological pathways.

Recent advancements in computational chemistry have also highlighted the potential of methyl 4,5-diamino-2-methoxybenzoate as a key intermediate in designing targeted therapies. Molecular modeling studies suggest that derivatives of this compound can interact with specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. These interactions are believed to modulate cellular processes, offering potential therapeutic benefits.

The synthesis of methyl 4,5-diamino-2-methoxybenzoate itself is an intriguing process that involves multiple steps. Typically, it is synthesized through multi-step organic reactions starting from readily available aromatic precursors. The introduction of amino and methoxy groups requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.

In addition to its synthetic utility, methyl 4,5-diamino-2-methoxybenzoate has found applications in analytical chemistry. Its distinct spectral properties make it useful as an internal standard or reference compound in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for characterizing complex mixtures and determining the purity of pharmaceutical compounds.

The growing interest in green chemistry has also influenced the synthesis of methyl 4,5-diamino-2-methoxybenzoate. Researchers are increasingly adopting environmentally friendly methodologies that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes have been explored to enhance sustainability without compromising yield or quality.

Future research directions for methyl 4,5-diamino-2-methoxybenzoate include exploring its role in drug discovery programs. By leveraging its structural features, scientists aim to develop novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.

The versatility of methyl 4,5-diamino-2-methoxybenzoate makes it a valuable asset in both academic research and industrial settings. Its applications span from basic chemical research to advanced drug development pipelines. As our understanding of its properties continues to grow, so too will its importance in addressing global health challenges.

59338-85-1 (methyl 4,5-diamino-2-methoxybenzoate) 関連製品

- 2486-80-8(4-Amino-2-methoxybenzoic acid)

- 3403-47-2(5-Amino-2-methoxybenzoic Acid)

- 2138436-87-8(9-butyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 24974-74-1(2-Bromobenzylsulfonyl Chloride)

- 941898-10-8(5-methoxy-1-methyl-3-(pyridin-3-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 2229243-74-5(3,3-difluoro-1-(4-methoxy-2-nitrophenyl)cyclobutylmethanamine)

- 953410-73-6((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid)

- 870244-35-2(4-bromo-1H-pyrazolo3,4-cpyridin-3-amine)

- 1805182-55-1(4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine)

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)